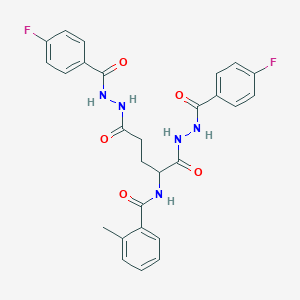
N-(1,5-bis(2-(4-fluorobenzoyl)hydrazinyl)-1,5-dioxopentan-2-yl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-bis(2-(4-fluorobenzoyl)hydrazinyl)-1,5-dioxopentan-2-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C27H25F2N5O5 and its molecular weight is 537.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-Induced Synthesis and Antimicrobial Activity
Research on fluorobenzamides, including those related to N-(1,5-bis(2-(4-fluorobenzoyl)hydrazinyl)-1,5-dioxopentan-2-yl)-2-methylbenzamide, has shown promising results in antimicrobial applications. Microwave-induced synthesis techniques have been employed to create 5-arylidene derivatives bearing a fluorine atom, which were then tested for antimicrobial activity against a variety of bacterial and fungal strains. These studies found compounds with significant antimicrobial activity, highlighting the potential of such fluorobenzamides in treating microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
S-Adenosylmethionine Decarboxylase Inhibition for Anticancer Applications
Fluorobenzamides have also been investigated for their potential as anticancer agents. Studies involving similar compounds have explored their efficacy as inhibitors of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in polyamine biosynthesis, which is often upregulated in cancer cells. Compounds exhibiting up to 100 times more potency as SAMDC inhibitors than the reference compound have shown antiproliferative effects against human cancer cells, suggesting a viable route for cancer treatment (Staněk et al., 1993).
Development of Semiaromatic Polyamides for Advanced Materials
Research into fluorobenzamides extends into the field of materials science as well. Semiaromatic polyamides synthesized from difluorobenzamide monomers have demonstrated excellent thermal properties, making them suitable for melting processing and potentially useful in various industrial applications. These materials exhibit good mechanical properties and melt flowability, indicating their potential for use in high-performance polymers (Guangming et al., 2016).
Antineoplastic Agents and Inhibitory Activity
Further studies have synthesized and evaluated N,N'-bis(arylsulfonyl)hydrazines, which share structural similarities with this compound, for their antineoplastic activity. These compounds, capable of generating an alkylating species under physiological conditions, have shown significant antineoplastic activity, suggesting their potential as cancer treatments (Shyam, Cosby, & Sartorelli, 1985).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1,5-bis[2-(4-fluorobenzoyl)hydrazinyl]-1,5-dioxopentan-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N5O5/c1-16-4-2-3-5-21(16)26(38)30-22(27(39)34-33-25(37)18-8-12-20(29)13-9-18)14-15-23(35)31-32-24(36)17-6-10-19(28)11-7-17/h2-13,22H,14-15H2,1H3,(H,30,38)(H,31,35)(H,32,36)(H,33,37)(H,34,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMXXLRKYDFFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(CCC(=O)NNC(=O)C2=CC=C(C=C2)F)C(=O)NNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2481029.png)
![(E)-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide](/img/structure/B2481031.png)
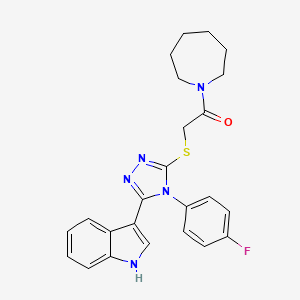

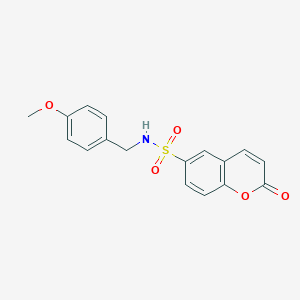
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2481038.png)
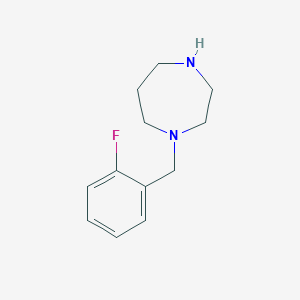
![Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2481042.png)
![4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2481044.png)
![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481045.png)
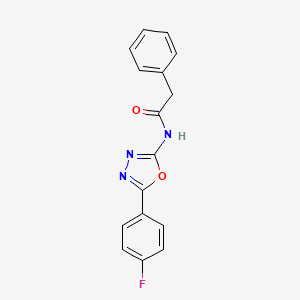

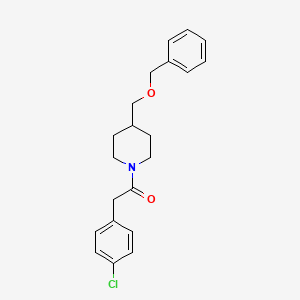
![4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2481051.png)
